3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine

Description

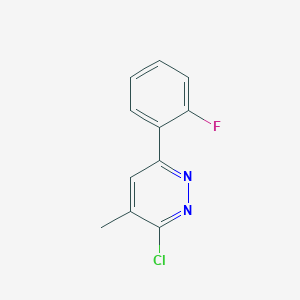

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine (CAS: 118270-17-0) is a pyridazine derivative with a chloro group at position 3, a 2-fluorophenyl substituent at position 6, and a methyl group at position 4 (IUPAC name: this compound; molecular formula: C₁₁H₈ClFN₂; molecular weight: 224.65 g/mol) . Its structure (Figure 1) has been confirmed via NMR, LC-MS, and other analytical methods, and it is commercially available for research purposes .

Properties

IUPAC Name |

3-chloro-6-(2-fluorophenyl)-4-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-6-10(14-15-11(7)12)8-4-2-3-5-9(8)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLBVMFPIIQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridazine N-oxide.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its structural properties allow for diverse functionalization, making it valuable in organic synthesis.

Synthetic Routes

- The typical synthetic route involves the reaction of 3-chloro-4-methylpyridazine with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions, catalyzed by palladium in the presence of a base like potassium carbonate. This method is efficient for producing high yields of the compound.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound has potential as an enzyme inhibitor, particularly in relation to specific biological targets. Its ability to bind to enzyme active sites may inhibit their activity, which is crucial for developing therapeutic agents .

Therapeutic Properties

- Investigations into the medicinal properties of this compound reveal its potential anti-inflammatory and anticancer activities. These properties make it a candidate for further exploration in drug development aimed at treating various diseases, including cancer and inflammatory disorders.

Industrial Applications

Agrochemicals and Pharmaceuticals

- The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions supports its role in creating innovative products within these industries.

Case Study 1: Anti-Cancer Activity

A study explored the anti-proliferative effects of compounds related to this compound against various cancer cell lines, including K562 and MCF-7. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Enzyme Targeting

Research focused on the interaction of this compound with specific enzymes revealed that it effectively inhibits certain pathways involved in disease progression. For instance, its interaction with p38α MAP kinase showed promising results in modulating inflammatory responses and reducing cytokine release from immune cells .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity . The pathways involved include inhibition of signal transduction pathways and modulation of gene expression.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Molecular Weight and Lipophilicity :

- The 2-fluorophenyl group in the target compound contributes to a higher molecular weight (224.65 g/mol) compared to simpler derivatives like 3-chloro-4-methylpyridazine (128.56 g/mol) .

- Replacing the 2-fluorophenyl group with a piperazine moiety (e.g., in MAO-B inhibitor candidates) increases molecular weight (304.75 g/mol) and likely enhances solubility due to the basic nitrogen in piperazine .

Synthetic Complexity and Yields :

- The synthesis of 3-chloro-4-methylpyridazine involves multiple steps (hydration, chlorination, hydrolysis) with a moderate yield (58.5%) .

- Derivatives like N-(3-Chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazin-3-amine are synthesized via nucleophilic aromatic substitution, achieving 65% yield, suggesting that bulkier substituents may require optimized conditions .

Biological Activity Correlations: KCa2 Channel Modulators: Compound 7 (Table 1) demonstrates subtype-selective modulation of KCa2 channels, attributed to the 3,5-dimethylpyrazolyl group enhancing steric complementarity with the target . MAO-B Inhibitors: Piperazine-containing derivatives (e.g., 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine) show selectivity for MAO-B over MAO-A, likely due to the piperazine moiety’s interaction with the enzyme’s hydrophobic cavity . Antiviral Potential: Pyridazine analogs with substituted piperazinyl groups (e.g., R62025, R66703) exhibit antiviral activity against rhinoviruses, highlighting the role of heterocyclic substituents in target engagement .

Physicochemical and Pharmacokinetic Considerations

- Steric Effects : The methyl group at position 4 may reduce conformational flexibility, influencing binding kinetics in enzyme inhibition .

- Bioavailability : Piperazine-containing derivatives often exhibit improved solubility and oral bioavailability due to their basic nitrogen atoms, a feature absent in the target compound .

Biological Activity

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications such as anti-inflammatory and anticancer treatments. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorine atom at the 3-position, a fluorophenyl group at the 6-position, and a methyl group at the 4-position of the pyridazine ring. This unique arrangement enhances its chemical stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and chlorine atoms is believed to enhance its binding affinity and specificity towards these targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in a study involving HCT116 human colorectal cancer xenografts in mice, doses of 30 mg/kg and 100 mg/kg resulted in considerable tumor growth inhibition (TGI) with corresponding knockdown of phosphorylated p90RSK (pRSK) levels .

2. Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its structure suggests that it could interfere with signaling pathways involved in inflammation.

3. Enzyme Inhibition

This compound has been studied as an enzyme inhibitor, particularly against enzymes implicated in various diseases. The compound's ability to act as an inhibitor is attributed to its structural features that allow for effective binding to enzyme active sites.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various modifications to the pyridazine core and substituent groups have been explored:

| Modification | Effect on Activity |

|---|---|

| Chlorine at 3-position | Enhances binding affinity |

| Fluorine at 6-position | Increases selectivity for target enzymes |

| Methyl at 4-position | Contributes to overall stability |

Studies indicate that altering these substituents can lead to variations in potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the efficacy of this compound:

- HCT116 Xenograft Model : Demonstrated significant tumor growth inhibition with minimal side effects at therapeutic doses.

- In Vitro Enzyme Assays : Showed promising results in inhibiting specific enzymes related to cancer progression, suggesting potential applications in targeted therapies.

- Inflammatory Disease Models : Indicated reductions in inflammatory markers when administered in vivo, supporting further exploration into its therapeutic use for inflammatory conditions.

Q & A

(Basic) What are effective synthetic routes for 3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, a pyridazine core can be functionalized via:

Chlorination : Introduce the chloro group using phosphorus oxychloride (POCl₃) under reflux, as seen in analogous pyridazine syntheses .

Fluorophenyl Coupling : Suzuki-Miyaura cross-coupling with 2-fluorophenylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under inert atmosphere .

Methylation : Methyl groups are introduced via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) .

Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for coupling) and stoichiometry (1.2–1.5 equivalents of boronic acid). Monitor progress via TLC or HPLC.

(Basic) How can purification challenges be addressed for intermediates in this compound’s synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts. For fluorinated derivatives, consider adding 1–2% triethylamine to reduce tailing .

- Recrystallization : Employ solvents like ethanol or acetonitrile. For example, recrystallize the final product from hot ethanol to remove unreacted starting materials .

- Distillation : For volatile impurities, vacuum distillation at reduced pressure (e.g., 0.1–0.5 mmHg) may be effective for early-stage intermediates .

(Basic) What spectroscopic techniques are critical for structural confirmation, and how are discrepancies resolved?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for fluorophenyl) and methyl groups (δ 2.3–2.6 ppm). Compare with computed spectra using software like ACD/Labs .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+). Discrepancies >2 ppm require re-evaluation of synthetic steps or byproduct analysis .

- FT-IR : Detect C-Cl stretches (~550–600 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Troubleshooting : If NMR signals overlap, use 2D techniques (COSY, HSQC) or deuterated solvents (e.g., DMSO-d6) for resolution .

(Advanced) How can crystallographic data contradictions (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution data. Adjust parameters like thermal displacement (Uiso) and occupancy for disordered atoms .

- Validation : Cross-check with Mercury (CCDC) for bond-length outliers. For example, C-Cl bonds in pyridazines typically range from 1.70–1.75 Å; deviations >0.05 Å may indicate measurement errors .

- Example : In a related compound (C15H14ClF3N4), monoclinic P21/c space group refinement resolved discrepancies between experimental and DFT-calculated structures .

(Advanced) How does the 2-fluorophenyl substituent’s position influence physicochemical properties?

Methodological Answer:

- Electronic Effects : The ortho-fluorine group increases electron-withdrawing effects, reducing π-electron density on the pyridazine ring (verified via Hammett σ constants) .

- Solubility : Fluorine at the ortho position enhances lipophilicity (logP increases by ~0.5 compared to para-substituted analogs) .

- Crystal Packing : Ortho-substituents induce steric hindrance, altering unit cell parameters (e.g., β angle changes in monoclinic systems) .

(Advanced) What protocols mitigate risks when handling hazardous intermediates (e.g., chlorinated byproducts)?

Methodological Answer:

- Containment : Use fume hoods for reactions involving POCl₃ or chlorinated solvents.

- Waste Management : Segregate halogenated waste in labeled containers; collaborate with certified disposal agencies .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality with real-time sensors for volatile toxicants .

(Advanced) How can computational models (DFT, MD) guide experimental structure analysis?

Methodological Answer:

- DFT Optimization : Compare computed (e.g., Gaussian09) and experimental bond angles/energies. For example, the HOMO-LUMO gap of this compound can predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to explain NMR splitting patterns .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to rationalize SAR findings .

(Advanced) How are reaction conditions optimized for scale-up without compromising yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios. For coupling reactions, a Pareto chart can identify critical factors (e.g., Pd catalyst > solvent polarity) .

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For example, optimize stirring rates to prevent aggregation in heterogeneous systems .

- Case Study : A 74% yield was achieved for a related pyridazine by maintaining strict anhydrous conditions and using degassed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.